4,4'-{[2-(benzyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
The compound “4,4’-{[2-(benzyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” is a derivative of pyrazole, a heterocyclic compound that has attracted attention due to its diverse biological activities . Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another approach involves the reaction of two moles of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with one mole of various aromatic aldehydes in the presence of ZnO nanoparticles as an efficient heterogeneous catalyst under microwave irradiation and solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound was characterized by physicochemical properties and spectral means (IR and NMR) . Further characterization of similar compounds has been done using EDS, FE-SEM, TEM, FT-IR, XRD, TGA, and VSM analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Knoevenagel synthesis of the corresponding arylidinepyrazolones and a base-promoted Michael reaction . A one-pot tandem Knoevenagel–Michael reaction of arylaldehydes with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has also been performed under a variety of reaction conditions .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that several derivatives proved to be cytotoxic in the RKO cell line . In particular, one compound exhibited potent scavenging activity and cytotoxicity, with autophagy proteins being activated as a survival mechanism, and the predominant pathway of death was p53-mediated apoptosis .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities, given that some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . Additionally, the synthesis process could be optimized further, and the compound could be tested on other cell lines or in vivo models.
Properties
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-phenylmethoxyphenyl)methyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-13-18(21(27)25-23-13)20(19-14(2)24-26-22(19)28)16-10-6-7-11-17(16)29-12-15-8-4-3-5-9-15/h3-11,20H,12H2,1-2H3,(H2,23,25,27)(H2,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZGDBPXDTETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2OCC3=CC=CC=C3)C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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